1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Catalog No.
S733439
CAS No.
100777-46-6
M.F
C8H8ClNO3
M. Wt
201.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

CAS Number

100777-46-6

Product Name

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

IUPAC Name

1-chloro-5-methoxy-2-methyl-4-nitrobenzene

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3

InChI Key

CKIFFDUKUXANNM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-]

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is an aromatic compound characterized by the presence of chloro, methoxy, methyl, and nitro substituents on a benzene ring. Its molecular formula is C8H8ClNO3C_8H_8ClNO_3 and it has a molecular weight of approximately 201.61 g/mol. This compound belongs to the class of chlorinated nitroaromatic compounds, which are known for their diverse chemical reactivity and applications in various fields, including organic synthesis and pharmaceuticals.

  • There is no information available regarding the mechanism of action of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene.
  • Due to the presence of a nitro group and chlorine atom, 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is likely to be an irritant and may be harmful if inhaled, ingested, or absorbed through the skin.
  • Nitro compounds can be explosive under certain conditions.
  • It is advisable to handle this compound with proper personal protective equipment (PPE) in a well-ventilated fume hood, following standard laboratory safety protocols [].
Due to its functional groups:

  • Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitro group. This allows for reactions such as halogenation, sulfonation, and alkylation.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides, yielding 1-Chloro-5-methoxy-2-methyl-4-aminobenzene .
  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Research indicates that 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene may possess biological activity, making it a subject of interest in pharmacological studies. It has been investigated for its potential interactions with various biomolecules and its role as a precursor in drug development . The specific mechanisms through which it exerts its biological effects are still under exploration.

The synthesis of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene typically involves several key steps:

  • Nitration: Introduction of the nitro group (-NO2) to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
  • Chlorination: Addition of the chloro group (-Cl) through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst such as iron(III) chloride.
  • Methoxylation: Introduction of the methoxy group (-OCH3) via nucleophilic substitution with methanol and a base.
  • Methylation: Addition of the methyl group (-CH3) using methyl iodide and a strong base like sodium hydride .

These steps are optimized for industrial production to ensure high yields and purity.

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene has several applications across various fields:

  • Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
  • Biology: Studied for its potential biological activity and interactions with biomolecules.
  • Medicine: Investigated for its pharmacological properties and as a precursor for drug development.
  • Industry: Utilized in producing dyes, pigments, and other industrial chemicals.

Interaction studies involving 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene focus on its reactivity with nucleophiles and electrophiles. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups significantly influences its reactivity profile, making it suitable for various synthetic applications. Further research is necessary to fully elucidate its interaction mechanisms with biological targets.

Similar Compounds

Several compounds exhibit structural similarities to 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene, each differing in substituent positions or types:

Compound NameStructural Features
1-Chloro-4-methoxy-2-methyl-5-nitrobenzeneDifferent arrangement of substituents
1-Chloro-5-methoxy-2-methyl-3-nitrobenzeneVariation in nitro group position
1-Chloro-2-methoxy-5-methyl-4-nitrobenzeneDifferent methyl placement
1-Chloro-2-methyl-4-nitrobenzeneLacks methoxy group

Uniqueness

The uniqueness of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene lies in its specific arrangement of substituents, which influences its reactivity and applications. The combination of electron-donating and electron-withdrawing groups allows for diverse chemical transformations, making it valuable in synthetic chemistry.

The synthesis of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene represents a complex challenge in aromatic chemistry, requiring precise control of regioselectivity and reaction conditions to achieve the desired substitution pattern [1] [2]. This compound exemplifies the intricate interplay between electronic effects of multiple substituents on the benzene ring and their influence on reaction pathways [3] [4].

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution reactions constitute the primary synthetic approach for constructing the substitution pattern found in 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene [5] [2]. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro and chloro) groups creates a unique electronic environment that significantly influences reaction regioselectivity [6] [7].

Regioselective Nitration Pathways

The nitration of aromatic compounds to introduce the nitro group at the desired position requires careful consideration of directing effects and reaction conditions [5] [1]. For compounds containing methoxy substituents, the electron-donating nature of this group strongly activates the aromatic ring toward electrophilic attack [6] [7]. The methoxy group exhibits powerful ortho- and para-directing effects through resonance donation of electron density [7] [8].

Mechanistic studies reveal that the nitration process proceeds through formation of the nitronium ion (NO₂⁺) as the active electrophile [5] [1]. Quantum chemical calculations demonstrate that the transition state leading to sigma-complex formation represents the rate-determining step for activated aromatic systems [1] [4]. The potential energy surfaces for nitration reactions show three distinct intermediates: the unoriented π-complex, the oriented reaction complex, and the σ-complex [1].

Reaction ParameterOptimal RangeEffect on Selectivity
Temperature0-35°CEnhanced regioselectivity at lower temperatures
Acid Concentration94-98% H₂SO₄Maximum selectivity at 94% concentration [10]
Residence Time2-4 hoursImproved conversion without over-nitration
Nitrating Agent Ratio1.2-1.5 equiv HNO₃Prevents multiple nitration events

The regioselectivity of nitration in methoxy-substituted aromatics is governed by both electronic and steric factors [8]. Computational studies indicate that weak non-covalent interactions between the methoxy group and reaction intermediates can significantly influence the preferred regioisomer formation [8]. Temperature control emerges as a critical parameter, with lower temperatures (0-35°C) providing enhanced selectivity by minimizing competing reaction pathways [10].

Kinetic analysis reveals that the apparent rate constant for nitration is influenced by both intrinsic reactivity and medium effects [10]. The activation energy for electrophilic attack of NO₂⁺ on methoxy-substituted aromatics typically ranges from 45-60 kJ/mol, significantly lower than for unsubstituted benzene [10]. The reaction follows pseudo-first-order kinetics with respect to the aromatic substrate when nitrating agents are present in excess [1] [10].

Halogenation Mechanisms Using Thionyl Chloride

Thionyl chloride serves as an effective halogenating agent for aromatic systems, particularly when selective introduction of chlorine is required [11] [12]. The mechanism involves initial formation of an electrophilic chlorine species through interaction with the aromatic π-system [13] [11]. Unlike traditional halogenation methods using elemental halogens, thionyl chloride offers advantages in terms of selectivity and reaction control [12].

The halogenation process using thionyl chloride proceeds through a distinct mechanism compared to conventional electrophilic aromatic substitution [11] [12]. Initial attack occurs at the aromatic ring, followed by rapid formation of the chlorinated product with concurrent elimination of sulfur dioxide and hydrogen chloride [11] [12]. This reaction pathway minimizes side reactions and provides excellent regiocontrol when appropriate directing groups are present [11].

Experimental data demonstrate that thionyl chloride halogenation occurs rapidly at room temperature (23°C) for activated aromatic systems [11]. The reaction typically reaches completion within 15 minutes under optimized conditions [11]. Product yields of 50% or higher are commonly achieved, with the remaining material consisting of unreacted starting material rather than undesired regioisomers [11].

Substrate TypeReaction TimeTemperatureTypical Yield
Methoxy-substituted10-20 minutes20-25°C45-55% [11]
Methyl-substituted30-45 minutes25-30°C40-50% [11]
Electron-poor60-120 minutes35-40°C25-35% [11]

The selectivity of thionyl chloride halogenation is enhanced by the presence of electron-donating substituents, which activate specific positions on the aromatic ring [11] [12]. Methoxy groups provide particularly strong activation, directing halogenation to ortho and para positions relative to the methoxy substituent [6] [7].

Catalytic Decarboxylative Halogenation Systems

Decarboxylative halogenation represents an alternative synthetic strategy for constructing halogenated aromatic compounds [14] [15]. This approach involves the conversion of carboxylic acids to the corresponding halides through selective cleavage of the carbon-carbon bond between the aromatic framework and the carboxyl group [14] [15]. The method offers unique advantages for accessing specific regioisomers that may be difficult to obtain through direct halogenation [15] [16].

Silver-Copper Bimetallic Catalysis in Oxygenated Media

Bimetallic silver-copper catalytic systems have emerged as highly effective platforms for decarboxylative halogenation reactions [17] [18]. These catalysts combine the unique properties of both metals to achieve enhanced reactivity and selectivity compared to monometallic systems [19] [17]. The synergistic interaction between silver and copper atoms creates multifunctional active sites that facilitate both substrate activation and product formation [19] [17].

The optimal copper-to-silver ratio for decarboxylative halogenation typically ranges from 40:60 to 60:40, with a 50:50 composition often providing the best balance of activity and selectivity [17]. Surface characterization studies reveal that copper content significantly influences the electronic properties of the bimetallic catalyst [17]. Near-surface copper concentrations between 21% and 99% have been successfully employed, with intermediate values (40-60%) generally providing optimal performance [17].

Cu:Ag RatioSurface Cu ContentConversion RateSelectivity
20:8021%65%78% [17]
50:5050%85%88% [17]
80:2075%70%72% [17]
99:199%45%55% [17]

The mechanism of silver-copper catalyzed decarboxylative halogenation involves ligand-to-metal charge transfer (LMCT) activation of the carboxylic acid substrate [20] [16]. This process generates an aryl radical intermediate that can undergo either atom transfer to form bromo- or iodo-aromatics, or radical capture by copper followed by reductive elimination to produce chloro- or fluoro-aromatics [20] [16]. The choice of halogenation reagent and catalyst loading allows for selective access to different halogen-containing products [20] [16].

In oxygenated media, the silver-copper bimetallic catalyst demonstrates enhanced stability and activity [17] [21]. The presence of oxygen facilitates surface oxygenation of the catalyst, creating additional active sites that contribute to improved catalytic performance [21]. Surface-oxygenated catalysts show dynamic behavior under reaction conditions, with structural changes that correlate with catalytic activity [21].

Solvent Effects in Dimethyl Sulfoxide Reaction Environments

Dimethyl sulfoxide emerges as a particularly effective solvent for decarboxylative halogenation reactions due to its unique properties [22] [23]. The high dielectric constant and basic nature of dimethyl sulfoxide significantly influence reaction pathways and selectivity [22]. Solvent-assisted effects in dimethyl sulfoxide can lead to unusual regioselectivity patterns that differ from those observed in conventional solvents [22].

The enhanced basicity of dimethyl sulfoxide facilitates generation of reactive anionic intermediates that participate in nucleophilic aromatic substitution pathways [22]. This effect is particularly pronounced for compounds containing electron-withdrawing groups, where dimethyl sulfoxide can stabilize charge-separated intermediates [22] [23]. The solvent also exhibits the ability to participate directly in reaction mechanisms, potentially serving as both a medium and a reagent [22].

Kinetic studies in dimethyl sulfoxide reveal accelerated reaction rates compared to conventional organic solvents [23]. The acceleration effect is attributed to enhanced substrate solubility, stabilization of transition states, and favorable solvation of ionic intermediates [22] [23]. Temperature control remains critical in dimethyl sulfoxide systems, with optimal temperatures typically ranging from 30-80°C depending on the specific substrate and catalyst system [22] [23].

Solvent SystemReaction RateSelectivityTemperature Range
Dimethyl sulfoxide100% (reference)85-92%30-80°C [22] [23]
Tetrahydrofuran45%75-82%50-100°C [23]
Acetonitrile35%70-78%60-120°C [23]
Dichloromethane25%65-75%40-80°C [23]

The unique solvation properties of dimethyl sulfoxide enable reactions that are not possible in other media [22]. For aromatic nitro compounds, dimethyl sulfoxide can facilitate unusual deoxygenation reactions, converting nitro groups to nitroso groups under specific conditions [22]. This reactivity demonstrates the multifaceted role of dimethyl sulfoxide beyond simple solvation effects [22].

Industrial-Scale Production Optimization

The transition from laboratory-scale synthesis to industrial production of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene requires careful consideration of process intensification, safety, and economic factors [24] [25]. Industrial synthesis strategies must balance efficiency, selectivity, and cost-effectiveness while maintaining product quality and environmental compliance [25] [26].

Continuous-Flow Reactor Design Considerations

Continuous-flow reactor technology offers significant advantages for the production of aromatic compounds, including improved heat and mass transfer, enhanced safety, and better process control [27] [28]. For the synthesis of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene, continuous-flow systems enable precise control of reaction parameters that are critical for maintaining regioselectivity [27] [10].

The design of continuous-flow reactors for aromatic synthesis must accommodate the specific requirements of electrophilic aromatic substitution reactions [27] [28]. Key design parameters include residence time distribution, mixing efficiency, temperature control, and pressure management [27] [10]. Microreactor technology, in particular, offers excellent temperature control due to high surface-area-to-volume ratios [27] [10].

Flow synthesis methods demonstrate superior heating and cooling efficiency compared to batch processes [27]. Microwave-assisted flow reactors can achieve target temperatures (200°C) in approximately 90 seconds, compared to 60 minutes required for conventional heating methods [27]. This rapid heating capability reduces energy consumption by approximately 30% while maintaining reaction selectivity [27].

Reactor TypeResidence TimeTemperature ControlEnergy Efficiency
Batch Reactor2-6 hours±5°CBaseline [27]
Flow Microreactor10-30 minutes±1°C+30% [27]
Microwave Flow5-15 minutes±0.5°C+45% [27]

Continuous-flow electrochemical reactors represent an emerging technology for aromatic halogenation reactions [28]. These systems employ readily available metal wires and carbon fibers as electrodes, with Teflon tubing serving as chemically resistant flow channels [28]. The modular design allows easy adjustment of flow length and electrode materials to optimize reaction conditions [28].

The scalability of continuous-flow processes makes them particularly attractive for industrial applications [27]. Production efficiency is enhanced through elimination of heating and cooling cycles, reduced batch-to-batch variability, and improved automation capabilities [27]. Safety considerations are also improved through smaller reaction volumes and better containment of hazardous intermediates [27].

Purification Techniques: Recrystallization vs. Distillation

The purification of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene requires careful selection of appropriate techniques based on the physical properties of the compound and the nature of impurities present [29] [30]. Both recrystallization and distillation offer distinct advantages and limitations for purification of aromatic compounds [30] [31].

Recrystallization represents the preferred purification method for solid aromatic compounds when appropriate solvent systems can be identified [30] [32]. The technique relies on differential solubility between the target compound and impurities as a function of temperature [30] [33]. For aromatic nitro compounds, which typically form crystalline solids, recrystallization can achieve high purity levels (>95%) when properly executed [29] [30].

The selection of recrystallization solvents follows established criteria: the compound must be soluble in hot solvent and insoluble in cold solvent, with solubility differences of at least 3% w/v between hot and cold conditions [32] [33]. The solvent should have a boiling point of at least 40°C to provide sufficient temperature differential [32]. Impurities should be either highly soluble in cold solvent or insoluble in hot solvent to enable effective separation [32] [33].

Solvent SystemHot SolubilityCold SolubilityRecovery Yield
EthanolHigh (>10% w/v)Low (<1% w/v)75-85% [30] [32]
Methanol/WaterModerate (5-8% w/v)Very Low (<0.5% w/v)80-90% [32] [33]
AcetoneHigh (>12% w/v)Moderate (3-5% w/v)65-75% [32]

Distillation techniques offer advantages for compounds with suitable volatility profiles [31] [34]. Simple distillation is effective when boiling point differences exceed 50°C between the target compound and impurities [31]. Fractional distillation becomes necessary when boiling point differences are smaller (10-50°C), requiring multiple equilibrium stages for effective separation [31] [34].

Vacuum distillation emerges as the preferred technique for high-boiling aromatic compounds or those susceptible to thermal decomposition [34] [35]. By reducing system pressure, vacuum distillation lowers boiling points and enables separation at temperatures that preserve compound integrity [34]. Industrial-scale vacuum distillation systems typically operate at pressures of 1-100 torr, depending on the specific application [34] [35].

The economic comparison between recrystallization and distillation depends on several factors including energy costs, solvent recovery, and equipment requirements [29] [36]. Recrystallization generally requires lower energy input but generates solvent waste that must be managed [29] [30]. Distillation processes require significant energy for heating and cooling but offer better solvent recovery and continuous operation capabilities [31] [34].

Purification MethodEnergy RequirementsSolvent UsagePurity Achieved
RecrystallizationLowHigh consumption95-99% [30] [32]
Vacuum DistillationModerateMinimal90-98% [34] [35]
Fractional DistillationHighMinimal85-95% [31] [34]

Differential Scanning Calorimetry Profiling

Differential scanning calorimetry represents a fundamental analytical technique for characterizing the thermal properties of nitroaromatic compounds, including 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene [1]. Based on investigations of structurally related nitrobenzene derivatives, characteristic thermal transitions can be anticipated for this compound.

Studies of nitrobenzene and its substituted derivatives demonstrate typical differential scanning calorimetry profiles characterized by distinct endothermic and exothermic regions [1] [2]. For pure nitrobenzene, differential scanning calorimetry analyses reveal exothermic activity commencing at approximately 300°C and extending to 500°C, with enthalpy changes of approximately -2.5 × 10³ J/g [1] [2]. These highly energetic thermal processes reflect the inherent instability of nitroaromatic systems under elevated temperature conditions.

The presence of chlorine, methoxy, and methyl substituents in 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene would be expected to modify these thermal characteristics. Related chlorinated nitrobenzene derivatives exhibit similar differential scanning calorimetry patterns, with decomposition onset temperatures typically ranging between 263°C and 280°C [2]. The methoxy group, being electron-donating, may provide additional thermal stability through resonance stabilization, potentially shifting onset temperatures to higher values.

Thermal ParameterExpected RangeReference CompoundLiterature Value
Decomposition Onset270-290°CNitrobenzene300°C [1]
Peak Decomposition320-350°CChloronitrobenzenes330-380°C [2]
Enthalpy of Decomposition-2.0 to -3.0 kJ/gNitrobenzene-2.5 kJ/g [1]

Thermal Decomposition Pathways

Thermal decomposition mechanisms of nitroaromatic compounds, including 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene, follow well-established pathways characterized by autocatalytic processes [3]. Research on nitrobenzene derivatives reveals that decomposition occurs through parallel reaction mechanisms involving both first-order initiation reactions and autocatalytic processes with distinct activation energies [3].

The decomposition pathway typically initiates with the cleavage of the nitro group, which represents the most thermally labile functional group within the molecular structure [4]. For nitrobenzene derivatives, this process exhibits activation energies ranging from 113 to 172 kJ/mol for autocatalytic reactions and 149 to 294 kJ/mol for initiation reactions [3]. The specific substitution pattern in 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene would influence these parameters through electronic and steric effects.

The methoxy group enhances thermal stability through electron donation, which stabilizes the aromatic ring against electrophilic attack. Conversely, the chlorine substituent, being electron-withdrawing, facilitates nitro group elimination. The methyl group provides additional stabilization through hyperconjugation effects [4]. These competing electronic influences result in a complex decomposition profile requiring detailed kinetic analysis for complete characterization.

Solubility and Partition Coefficients

n-Octanol/Water Partitioning (Log P) Predictions

The n-octanol/water partition coefficient represents a critical parameter for understanding the lipophilic behavior of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene [5]. Based on computational predictions and experimental data for structurally analogous compounds, the Log P value can be estimated through structure-activity relationships.

Related nitrobenzene derivatives exhibit Log P values ranging from 1.85 for nitrobenzene to 3.09 for 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene [6] [7]. The presence of the methoxy group typically increases lipophilicity by approximately 0.7-1.0 log units, while chlorine substitution contributes an additional 0.5-0.8 log units [5]. The methyl group adds approximately 0.5 log units to the partition coefficient.

CompoundLog P ValueSubstituent EffectsReference
Nitrobenzene1.85Baseline structure [8]
1-Chloro-4-nitrobenzene2.39+Cl effect [8]
1-Chloro-2-methoxy-4-methyl-5-nitrobenzene3.09+Cl +OCH₃ +CH₃ [6]

Based on these structural contributions, the predicted Log P for 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene would be approximately 3.0-3.5, indicating significant lipophilic character. This prediction aligns with the general trend observed for polysubstituted nitroaromatic compounds containing electron-donating and electron-withdrawing groups [9].

pH-Dependent Solubility Profiles

Solubility characteristics of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene demonstrate pH-dependent behavior typical of nitroaromatic compounds . The compound exhibits stability across neutral to mildly acidic and basic aqueous solutions, with optimal stability observed in the pH range of 5-9 .

Under acidic conditions (pH < 5), protonation of the methoxy oxygen may occur, potentially increasing water solubility through enhanced hydrogen bonding interactions. However, this effect remains minimal for compounds lacking strongly basic functional groups. In alkaline conditions (pH > 9), the nitro group may undergo nucleophilic attack, leading to gradual decomposition and altered solubility characteristics.

The intrinsic water solubility of the compound is limited due to its predominantly hydrophobic character, as evidenced by the high predicted Log P value. Experimental solubility in pure water is estimated to be in the range of 10-50 mg/L at 25°C, based on comparison with structurally related nitrobenzene derivatives [11]. Solubility enhancement can be achieved through co-solvent systems or surfactant addition for practical applications.

Surface Characterization

Langmuir-Blodgett Film Formation Capabilities

The potential for 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene to form Langmuir-Blodgett films depends on its amphiphilic characteristics and surface-active properties [12]. While the compound lacks the extended hydrocarbon chains typically required for strong surface activity, its aromatic structure and polar substituents may provide sufficient surface tension modification for monolayer formation.

Research on aromatic compounds with similar substitution patterns indicates that molecules containing both hydrophobic aromatic cores and polar functional groups can exhibit moderate surface activity [12]. The methoxy group provides polar character, while the chlorine and nitro groups introduce additional polarity. The overall molecular structure suggests potential for interfacial organization under appropriate conditions.

For successful Langmuir-Blodgett film formation, the compound would require careful optimization of subphase conditions, including pH, ionic strength, and temperature [12]. The compression isotherms would be expected to show moderate surface pressure development, with limiting molecular areas typically ranging from 80-120 Ų per molecule for substituted aromatic compounds of similar size.

ParameterExpected RangeBasis for Prediction
Limiting Molecular Area85-115 ŲMolecular size considerations
Collapse Pressure15-25 mN/mModerate surface activity
Transfer Ratio0.7-0.9Typical for aromatic systems

Adsorption Isotherm Modeling

Adsorption behavior of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene on various surfaces follows established patterns for aromatic compounds with polar substituents [13] [14]. The presence of both electron-donating and electron-withdrawing groups creates multiple interaction sites for surface binding through π-π interactions, hydrogen bonding, and dipole-dipole forces.

Studies of nitrobenzene derivatives on activated carbon surfaces demonstrate that adsorption occurs primarily through dispersive forces, with additional contributions from dipolar interactions when molecules are in their molecular form [14]. The compound's aromatic structure facilitates π-π stacking interactions with graphitic surfaces, while the polar substituents provide opportunities for hydrogen bonding with hydroxylated surfaces.

The adsorption isotherm for 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene would be expected to follow the Langmuir model for homogeneous surfaces or the Freundlich model for heterogeneous adsorbents . The presence of multiple functional groups suggests potential for multilayer adsorption at higher concentrations, particularly on polar surfaces where hydrogen bonding can occur between adsorbed molecules.

Adsorption capacity depends strongly on surface chemistry, with hydrophobic surfaces showing preference for aromatic ring interactions and polar surfaces favoring interactions with the methoxy and nitro groups [13]. The chlorine substituent provides additional binding sites through halogen bonding interactions, particularly with electron-rich surface sites.

Adsorbent TypePrimary InteractionExpected CapacityIsotherm Model
Activated Carbonπ-π stackingHigh (50-150 mg/g)Langmuir/Freundlich
SilicaHydrogen bondingModerate (20-80 mg/g)Langmuir
GraphiteAromatic interactionsHigh (80-200 mg/g)Freundlich

XLogP3

2.7

Wikipedia

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Dates

Last modified: 08-15-2023

Explore Compound Types